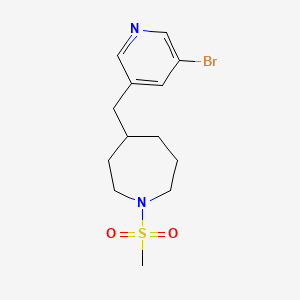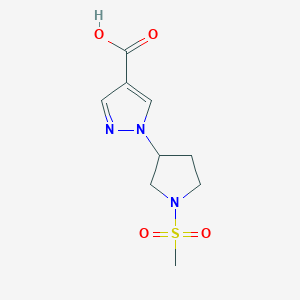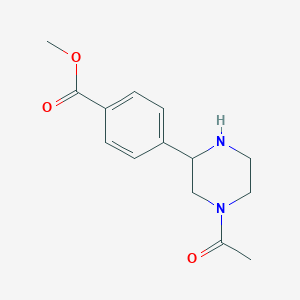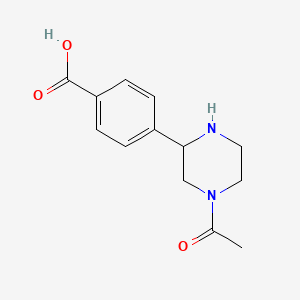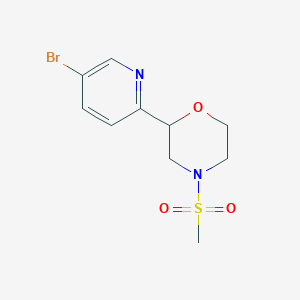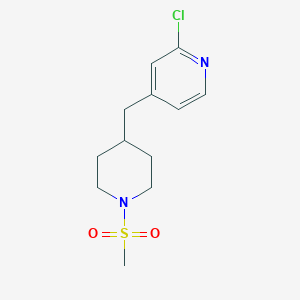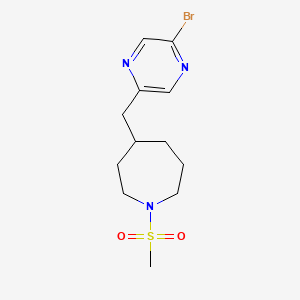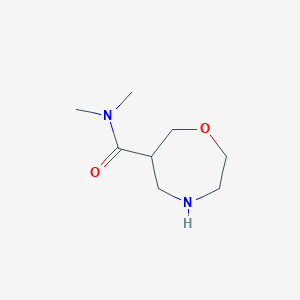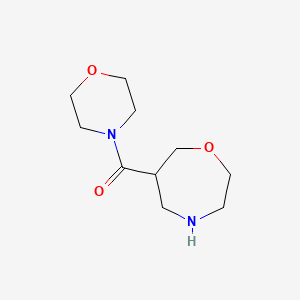
1-(4-((2-Chloropyridin-4-yl)methyl)pipéridin-1-yl)éthanone
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of piperidine derivatives, which include compounds like 1-(4-((2-Chloropyridin-4-yl)methyl)piperidin-1-yl)ethanone, has been a subject of research . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Applications De Recherche Scientifique
Conception et développement de médicaments
Les dérivés de la pipéridine jouent un rôle essentiel dans la conception et le développement de nouveaux médicaments en raison de leur présence dans de nombreuses classes pharmaceutiques et alcaloïdes . La structure de “1-(4-((2-Chloropyridin-4-yl)methyl)pipéridin-1-yl)éthanone” suggère une activité potentielle dans les troubles du système nerveux central, la gestion de la douleur et d'autres domaines thérapeutiques où les composés de la pipéridine sont couramment utilisés.
Synthèse de molécules biologiquement actives
Le composé peut être utilisé comme un élément constitutif dans la synthèse de molécules biologiquement actives. Ses caractéristiques structurales permettent l'introduction de groupes fonctionnels supplémentaires qui peuvent conduire à la création de nouveaux composés avec des activités biologiques potentielles .
Recherche pharmacologique
Les dérivés de la pipéridine ont été signalés comme présentant une large gamme d'activités pharmacologiques. Ce composé pourrait être étudié pour ses propriétés pharmacologiques, y compris son potentiel comme agent antibactérien, antifongique ou anticancéreux .
Science des matériaux
La structure chimique unique des dérivés de la pipéridine les rend appropriés pour les applications en science des matériaux. Ils peuvent être utilisés dans le développement de nouveaux matériaux avec des propriétés spécifiques, telles qu'une durabilité ou une conductivité améliorées .
Biologie chimique
En biologie chimique, ce composé pourrait être utilisé pour étudier les processus et les systèmes biologiques. Il peut servir de sonde ou de modulateur de voies biologiques, aidant à élucider les fonctions de diverses biomolécules .
Chimie analytique
“this compound” peut être utilisé comme un standard ou un réactif en chimie analytique pour développer de nouvelles méthodes de détection et de quantification de composés similaires dans des mélanges complexes .
Mécanisme D'action
Target of Action
Similar compounds have been found to target various biological systems .
Mode of Action
It’s known that the interaction of a compound with its target can lead to changes in the biochemical processes within the cell .
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of a compound .
Result of Action
The action of similar compounds can lead to various cellular responses .
Orientations Futures
The future directions for research on 1-(4-((2-Chloropyridin-4-yl)methyl)piperidin-1-yl)ethanone and similar compounds could involve the development of more efficient synthesis methods, further exploration of their mechanisms of action, and comprehensive safety and hazard assessments. These compounds could potentially play a significant role in the pharmaceutical industry .
Analyse Biochimique
Biochemical Properties
1-(4-((2-Chloropyridin-4-yl)methyl)piperidin-1-yl)ethanone plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to selectively inhibit PCSK9 protein synthesis, which is crucial for regulating cholesterol levels in the body . The compound interacts with liver carboxyesterase (CES1), which converts it into its active form. This active form then inhibits the translation of PCSK9, leading to a reduction in plasma PCSK9 levels . Additionally, 1-(4-((2-Chloropyridin-4-yl)methyl)piperidin-1-yl)ethanone exhibits selectivity over other proteins such as CDH1, HSD17B11, PCBP2, RPL27, and BCAP31 .
Cellular Effects
1-(4-((2-Chloropyridin-4-yl)methyl)piperidin-1-yl)ethanone has been observed to influence various cellular processes. It affects cell signaling pathways by inhibiting PCSK9 protein synthesis, which in turn impacts cholesterol metabolism and homeostasis . The compound’s interaction with liver carboxyesterase (CES1) and subsequent inhibition of PCSK9 translation can lead to changes in gene expression related to cholesterol regulation . Furthermore, the compound’s effects on cellular metabolism are evident in its ability to lower plasma PCSK9 levels in humanized PCSK9 mice .
Molecular Mechanism
The molecular mechanism of 1-(4-((2-Chloropyridin-4-yl)methyl)piperidin-1-yl)ethanone involves its conversion by liver carboxyesterase (CES1) into its active form, which then selectively inhibits PCSK9 protein synthesis . This inhibition occurs at the translation level, where the compound binds to specific sites on the mRNA, preventing the synthesis of PCSK9 . The reduction in PCSK9 levels leads to increased availability of LDL receptors on the cell surface, enhancing the clearance of LDL cholesterol from the bloodstream . This mechanism highlights the compound’s potential as a therapeutic agent for managing cholesterol levels.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(4-((2-Chloropyridin-4-yl)methyl)piperidin-1-yl)ethanone have been studied over time to assess its stability, degradation, and long-term impact on cellular function. The compound has been shown to maintain its stability and efficacy over a period of time, with significant reductions in plasma PCSK9 levels observed up to 5 hours post-administration in humanized PCSK9 mice . Additionally, the compound’s degradation products have not been reported to exhibit any adverse effects on cellular function .
Dosage Effects in Animal Models
The effects of 1-(4-((2-Chloropyridin-4-yl)methyl)piperidin-1-yl)ethanone vary with different dosages in animal models. Studies have shown that the compound effectively lowers plasma PCSK9 levels in a dose-dependent manner, with higher doses resulting in greater reductions . For instance, in humanized PCSK9 mice, doses of 100, 300, and 500 mg/kg resulted in 26%, 42%, and 53% reductions in plasma PCSK9 levels, respectively . The compound has also been well tolerated in rats and monkeys, with no significant toxic or adverse effects observed at high doses .
Metabolic Pathways
1-(4-((2-Chloropyridin-4-yl)methyl)piperidin-1-yl)ethanone is involved in metabolic pathways related to cholesterol regulation. The compound is converted by liver carboxyesterase (CES1) into its active form, which then inhibits PCSK9 protein synthesis . This inhibition leads to increased availability of LDL receptors on the cell surface, promoting the clearance of LDL cholesterol from the bloodstream . The compound’s interaction with CES1 and its subsequent effects on PCSK9 synthesis highlight its role in modulating cholesterol metabolism.
Transport and Distribution
The transport and distribution of 1-(4-((2-Chloropyridin-4-yl)methyl)piperidin-1-yl)ethanone within cells and tissues involve its conversion by liver carboxyesterase (CES1) into its active form . This active form is then distributed throughout the body, where it selectively inhibits PCSK9 protein synthesis . The compound’s ability to lower plasma PCSK9 levels in humanized PCSK9 mice indicates its effective distribution and transport within the body .
Subcellular Localization
The subcellular localization of 1-(4-((2-Chloropyridin-4-yl)methyl)piperidin-1-yl)ethanone is primarily within the liver, where it is converted by liver carboxyesterase (CES1) into its active form . This active form then exerts its effects by inhibiting PCSK9 protein synthesis at the translation level . The compound’s localization within the liver highlights its targeted action in regulating cholesterol metabolism.
Propriétés
IUPAC Name |
1-[4-[(2-chloropyridin-4-yl)methyl]piperidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O/c1-10(17)16-6-3-11(4-7-16)8-12-2-5-15-13(14)9-12/h2,5,9,11H,3-4,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOANGECMGDLMPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)CC2=CC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



